

3-Methylcyclohexanecarboxylic Acid: A Comprehensive Technical Guide for Chiral Synthesis

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Compound of Interest

Compound Name: 3-Methylcyclohexanecarboxylic acid

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An In-depth Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohexanecarboxylic acid is a valuable chiral building block in organic synthesis, particularly in the development of new pharmaceutical agents.^{[1][2][3]} Its rigid cyclohexyl scaffold and the presence of two chiral centers make it an attractive starting material for creating complex molecules with specific three-dimensional orientations. The stereochemistry of **3-methylcyclohexanecarboxylic acid** is crucial, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. This guide provides a detailed exploration of its properties, synthesis, chiral resolution, and applications as a chiral synthon.

The carboxylic acid functional group is a prevalent feature in many commercialized pharmaceuticals, contributing to factors like water solubility and the ability to interact with biological targets.^{[4][5]} Chiral carboxylic acids, such as the enantiomerically pure forms of **3-methylcyclohexanecarboxylic acid**, are therefore highly sought-after intermediates in drug discovery.^[2]

Physicochemical and Structural Properties

3-Methylcyclohexanecarboxylic acid is a cycloaliphatic carboxylic acid.^{[6][7][8][9][10]} Its fundamental properties are summarized in the table below. The compound exists as a mixture of cis and trans diastereomers, which can be further resolved into their respective enantiomers.^{[7][8][9][10][11]}

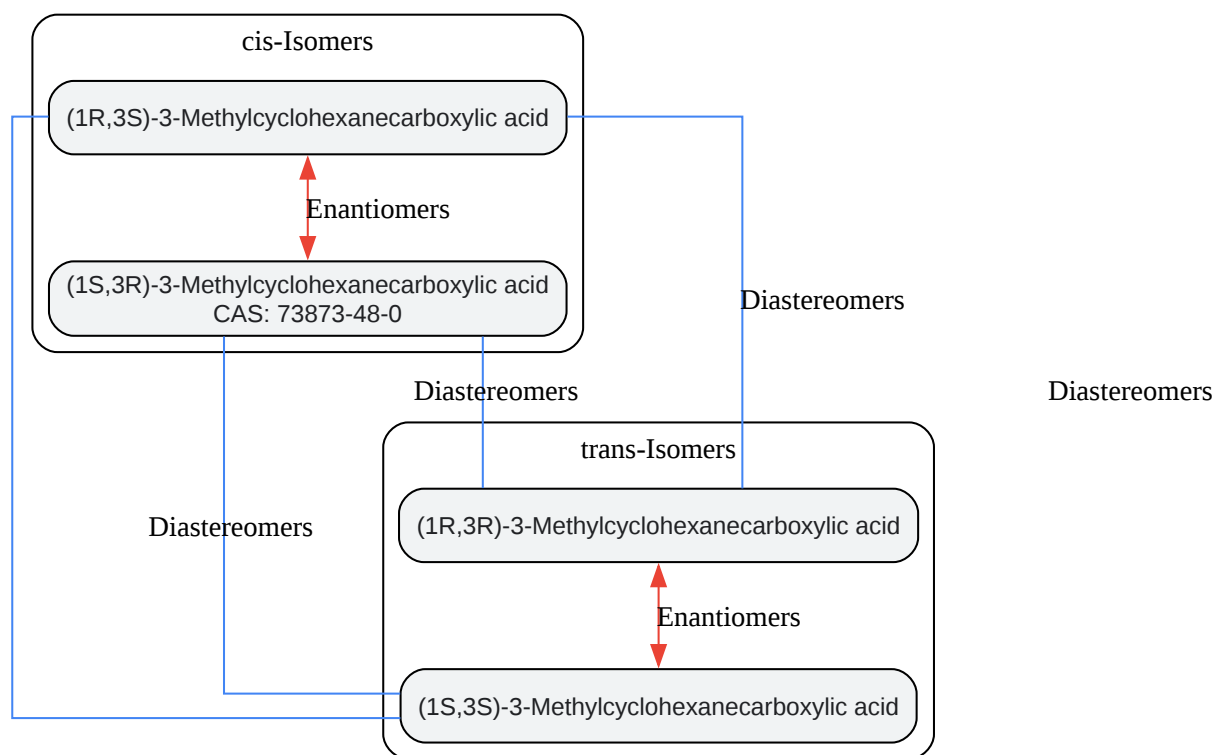
Property	Value	Reference
Molecular Formula	C8H14O2	^{[6][7][8][11][12]}
Molecular Weight	142.20 g/mol	^{[6][7][8][12]}
CAS Number	13293-59-9 (mixture of cis and trans)	^{[6][11][12][13]}
IUPAC Name	3-methylcyclohexane-1-carboxylic acid	^[6]
Density	0.989 g/mL at 25 °C (lit.)	^[13]
Boiling Point	235.9°C at 760 mmHg	^[13]
Flash Point	>230 °F	^[13]
Hazards	Causes skin irritation, serious eye damage, and may cause respiratory irritation. ^{[6][14]}	

Stereoisomers of 3-Methylcyclohexanecarboxylic Acid

3-Methylcyclohexanecarboxylic acid has two chiral centers, at carbon 1 and carbon 3 of the cyclohexane ring. This gives rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relative orientation of the methyl and carboxyl groups determines whether the diastereomer is cis or trans.

- Cis Isomers: (1R,3S) and (1S,3R) - A pair of enantiomers.
- Trans Isomers: (1R,3R) and (1S,3S) - A pair of enantiomers.

The relationship between these stereoisomers is depicted in the diagram below.



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Caption: Stereoisomers of **3-Methylcyclohexanecarboxylic acid**.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure **3-methylcyclohexanecarboxylic acid** typically involves a two-stage process: the synthesis of the racemic or diastereomeric mixture, followed by chiral resolution to separate the desired stereoisomer.

Synthesis of Racemic 3-Methylcyclohexanecarboxylic Acid

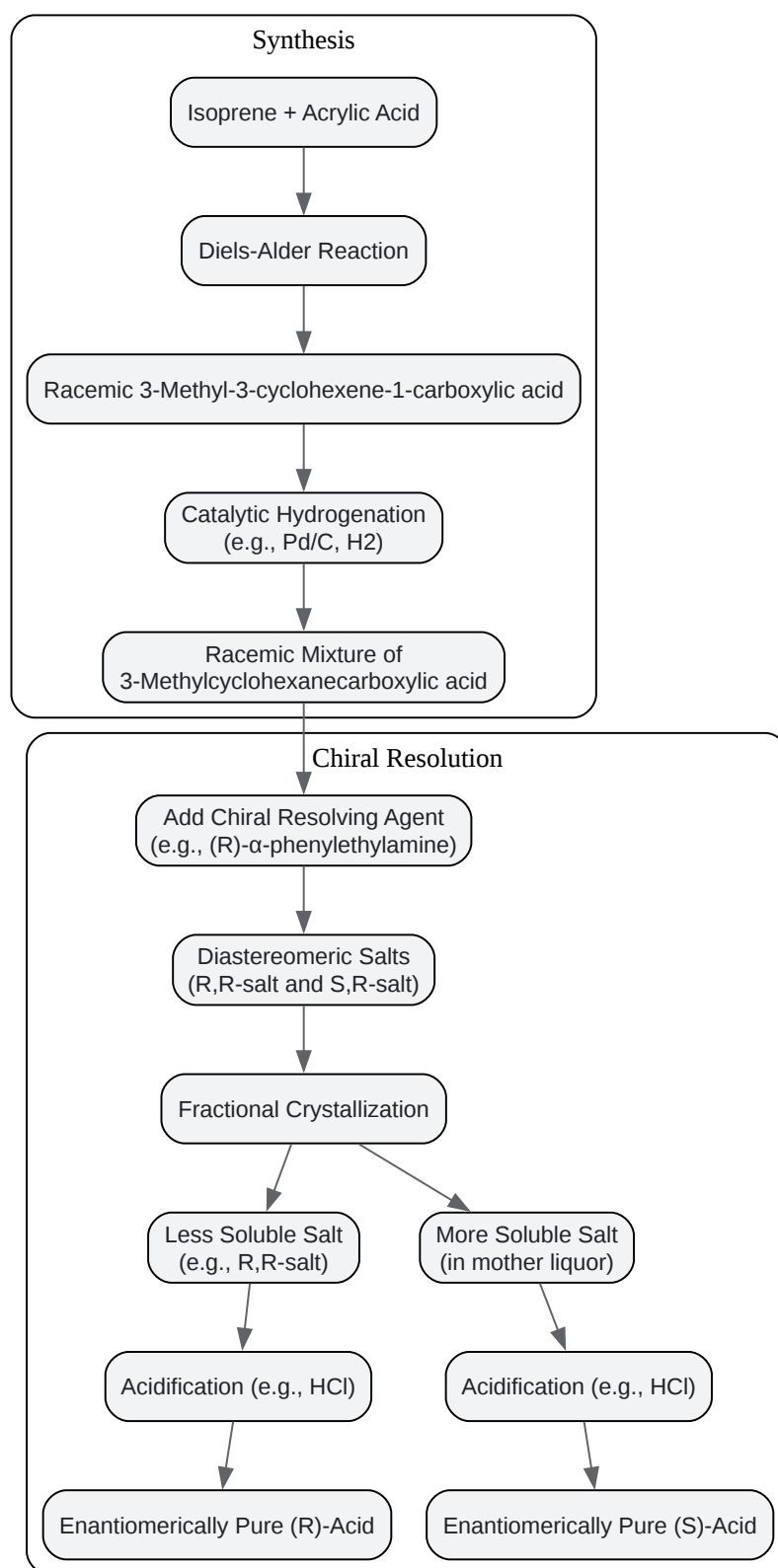
A common route to the cyclohexanecarboxylic acid core is through a Diels-Alder reaction, followed by hydrogenation.^[15] For **3-methylcyclohexanecarboxylic acid**, this can be

achieved by the reaction of isoprene (2-methyl-1,3-butadiene) with acrylic acid to form 3-methyl-3-cyclohexene-1-carboxylic acid, which is then hydrogenated to yield a mixture of cis- and trans-**3-methylcyclohexanecarboxylic acid**.

Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution is a key technique for separating enantiomers from a racemic mixture.^[16] A widely used method is the formation of diastereomeric salts by reacting the racemic carboxylic acid with an enantiomerically pure chiral base.^[17] These resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.^{[17][18]}

The general workflow for the synthesis and resolution is illustrated below.



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Caption: Synthesis and Chiral Resolution Workflow.

Experimental Protocol: Chiral Resolution

The following is a generalized protocol for the resolution of a racemic carboxylic acid using a chiral amine. The specific solvent, temperature, and stoichiometry must be optimized for **3-methylcyclohexanecarboxylic acid**.[\[17\]](#)

- Salt Formation:
 - Dissolve one equivalent of the racemic **3-methylcyclohexanecarboxylic acid** in a suitable hot solvent (e.g., ethanol, acetone, or a mixture).
 - In a separate flask, dissolve 0.5 to 1.0 equivalents of an enantiomerically pure chiral amine (e.g., (R)-(+)- α -phenylethylamine) in the minimum amount of the same hot solvent.
 - Slowly add the amine solution to the acid solution with stirring.
- Crystallization:
 - Allow the resulting solution to cool slowly to room temperature to promote the crystallization of the less soluble diastereomeric salt.
 - For further crystallization, the flask may be placed in a refrigerator or ice bath.
 - Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Isolation of the Enantiomer:
 - Suspend the collected diastereomeric salt crystals in water.
 - Acidify the aqueous suspension with a strong acid (e.g., HCl) to a low pH.
 - Extract the liberated free carboxylic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO_4), and remove the solvent under reduced pressure to yield the enantiomerically enriched **3-methylcyclohexanecarboxylic acid**.

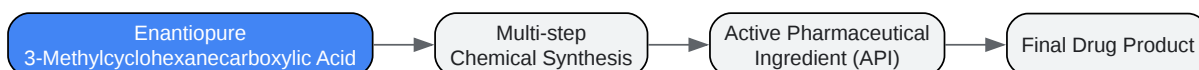
- Analysis:
 - The enantiomeric excess (ee) of the resolved acid should be determined using a suitable analytical technique, such as chiral HPLC or by converting the acid to a diastereomeric derivative for NMR analysis.[18][19][20]

Applications in Drug Development

Chiral building blocks are fundamental in medicinal chemistry for the synthesis of single-enantiomer drugs.[2] The specific stereochemistry of **3-methylcyclohexanecarboxylic acid** can be used to control the spatial arrangement of functional groups in a target molecule, which is critical for its interaction with chiral biological receptors and enzymes.

While specific drugs derived directly from **3-methylcyclohexanecarboxylic acid** are not extensively detailed in the provided search results, related structures have known applications. For instance, it has been suggested that 3-methylcyclohexane-1-carboxylic acid may be effective in treating depression and anxiety disorders.[12] Furthermore, a structurally similar compound, *S*-3-cyclohexenecarboxylic acid, is a key raw material for the synthesis of the anticoagulant drug edoxaban, highlighting the importance of this class of compounds in medicine.[18] The use of trans-4-methylcyclohexanecarboxylic acid as a precursor in pharmaceuticals further underscores the utility of this molecular scaffold.[21]

The general role of a chiral building block in drug synthesis is to provide a stereochemically defined fragment that is incorporated into the final active pharmaceutical ingredient (API).



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Caption: Role as a Chiral Building Block in Drug Synthesis.

Quantitative Data and Spectroscopic Information

Precise quantitative data is essential for the reproducible synthesis and application of chiral building blocks. The following tables summarize key quantitative parameters and available

spectral data resources for **3-methylcyclohexanecarboxylic acid** and its derivatives.

Table 1: Synthesis and Resolution Data (Representative)

Parameter	Value	Notes
Diels-Alder Yield	94%	For a similar reaction to produce 3-cyclohexene-1-carboxylic acid. [15]
Hydrogenation Yield	99%	For the conversion of 3-cyclohexene-1-carboxylic acid to cyclohexanecarboxylic acid. [15]
Resolution Yield	33.5%	For (S)-(-)-cyclohex-3-ene-1-carboxylic acid after resolution. [22]
Optical Purity (ee)	>99%	Achieved for cyclohex-3-ene-1-carboxylic acid after resolution. [22]

Table 2: Spectroscopic Data Resources

Spectrum Type	Resource	Compound
¹ H NMR	PubChem [6] , Sigma-Aldrich	3-Methylcyclohexanecarboxylic acid
¹³ C NMR	PubChem [6]	3-Methylcyclohexanecarboxylic acid
Mass Spec (GC-MS)	NIST Mass Spectrometry Data Center [6] , NIST WebBook [23]	3-Methylcyclohexanecarboxylic acid, Methyl 3-cyclohexene-1-carboxylate
IR Spectra	PubChem [6] , Sigma-Aldrich, NIST WebBook [23]	3-Methylcyclohexanecarboxylic acid, Methyl 3-cyclohexene-1-carboxylate

Conclusion

3-Methylcyclohexanecarboxylic acid stands out as a versatile and valuable chiral building block for the synthesis of complex organic molecules. Its well-defined stereoisomers provide a robust platform for introducing chirality into new drug candidates, enabling precise control over the three-dimensional structure of the final compound. The established methods for its synthesis and, crucially, its chiral resolution, make it an accessible and practical tool for researchers in medicinal chemistry and drug development. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of foundational chiral synthons like **3-methylcyclohexanecarboxylic acid** will undoubtedly increase.

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